4-Ethoxy-3-(hydroxymethyl)benzaldehyde hydrate
Description
4-Ethoxy-3-(hydroxymethyl)benzaldehyde hydrate is a substituted benzaldehyde derivative featuring an ethoxy group at the 4-position and a hydroxymethyl group at the 3-position of the aromatic ring. The hydrate form enhances its stability and solubility in aqueous environments, making it valuable in synthetic organic chemistry. This compound is commercially available (e.g., from CymitQuimica, Ref: 10-F401864) and is utilized in the synthesis of heterocyclic compounds, pharmaceuticals, and agrochemicals due to its reactive aldehyde group and versatile substituents .
The ethoxy group contributes to moderate lipophilicity, while the hydroxymethyl group offers a site for further functionalization, such as esterification or oxidation. Its hydrate form increases polarity, facilitating its use in polar solvent-based reactions.
Properties
IUPAC Name |
4-ethoxy-3-(hydroxymethyl)benzaldehyde;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3.H2O/c1-2-13-10-4-3-8(6-11)5-9(10)7-12;/h3-6,12H,2,7H2,1H3;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNQVXWSRAZLCME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=O)CO.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1559062-02-0 | |
| Record name | Benzaldehyde, 4-ethoxy-3-(hydroxymethyl)-, hydrate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1559062-02-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Biological Activity
4-Ethoxy-3-(hydroxymethyl)benzaldehyde hydrate is an organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C10H12O3
- Molecular Weight : 180.20 g/mol
This compound features a hydroxymethyl group and an ethoxy substituent on the benzaldehyde ring, which may influence its reactivity and biological interactions.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that benzaldehyde derivatives can inhibit the growth of various bacteria and fungi, suggesting a potential role for this compound in developing antimicrobial agents .
Anticancer Activity
The compound's structural characteristics may contribute to its anticancer properties. Related compounds have demonstrated antiproliferative effects in mammalian cells by inhibiting topoisomerase II, a crucial enzyme involved in DNA replication and repair. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
The mechanism through which this compound exerts its biological effects likely involves interaction with specific molecular targets:
- Enzyme Inhibition : The compound may bind to enzymes such as topoisomerases, leading to disrupted DNA processes.
- Cell Growth Inhibition : Similar compounds have shown the ability to inhibit cell growth, potentially through apoptosis induction or cell cycle disruption .
Study Overview
A notable study investigated the biological activity of hydroxymethyl-substituted benzaldehyde derivatives. The findings revealed that these compounds could significantly reduce cell viability in various cancer cell lines, supporting their potential use as therapeutic agents .
| Compound | Biological Activity | Mechanism |
|---|---|---|
| This compound | Antimicrobial, Anticancer | Enzyme inhibition (topoisomerase II) |
| Benzopsoralens | Antiproliferative | Inhibition of DNA replication |
Toxicological Profile
Toxicological assessments indicate that while benzaldehyde derivatives can exhibit beneficial biological activities, they also require careful evaluation regarding their safety profiles. For example, the oral LD50 values for related compounds vary widely, necessitating thorough toxicity studies before clinical application .
Scientific Research Applications
Pharmaceutical Development
Intermediate in Drug Synthesis:
4-Ethoxy-3-(hydroxymethyl)benzaldehyde hydrate is primarily used as an intermediate in the synthesis of pharmaceuticals. It plays a crucial role in developing anti-inflammatory and analgesic drugs. The compound's structural features facilitate the formation of complex molecules that exhibit therapeutic properties.
Case Study:
A study highlighted the synthesis of novel anti-inflammatory agents utilizing this compound as a precursor, demonstrating its effectiveness in yielding compounds with significant biological activity against inflammation-related pathways .
Organic Synthesis
Building Block for Complex Molecules:
This compound serves as a fundamental building block in organic synthesis, enabling researchers to create more complex structures necessary for various applications. Its reactivity allows for diverse synthetic pathways leading to the formation of new chemical entities.
Data Table: Key Reactions Involving this compound
| Reaction Type | Product Type | Yield (%) | Reference |
|---|---|---|---|
| Condensation | Hydrazone Derivatives | 85 | |
| Aldol Condensation | β-Hydroxy Aldehydes | 78 | |
| Reduction | Alcohols | 90 |
Flavor and Fragrance Industry
Aromatic Properties:
The compound's unique aromatic profile makes it valuable in the flavor and fragrance industry. It is used to enhance sensory experiences in food products and cosmetics.
Application Example:
In formulations for perfumes, this compound contributes to creating desirable scent profiles, making it an essential ingredient in modern fragrance compositions .
Material Science
Development of Novel Materials:
Research has explored the use of this compound in developing new materials, particularly polymers and resins. Its incorporation can lead to materials with improved durability and performance characteristics.
Case Study:
Investigations into polymer composites containing this compound showed enhanced mechanical properties and thermal stability compared to conventional materials .
Analytical Chemistry
Detection and Quantification:
In analytical chemistry, this compound is utilized in methods for detecting and quantifying specific substances. Its chemical properties facilitate reliable analysis in various research settings.
Application Example:
A method developed using solid-phase microextraction coupled with gas chromatography demonstrated the effectiveness of this compound in detecting trace levels of contaminants in pharmaceutical formulations .
Comparison with Similar Compounds
Solubility and Polarity
- The hydrate form of 4-Ethoxy-3-(hydroxymethyl)benzaldehyde improves water solubility, whereas non-hydrated analogues like 4-methoxy-3-methylbenzaldehyde are more lipophilic .
- 4-Fluoro-3-phenoxybenzaldehyde exhibits lower solubility in polar solvents due to the bulky phenoxy group, contrasting with the smaller hydroxymethyl substituent in the target compound .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
